BenchChemオンラインストアへようこそ!

3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Positional isomerism Halogen bonding geometry Structure-activity relationship (SAR)

3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450340-67-7, molecular formula C18H13BrClN3OS, molecular weight 434.74 g/mol) is a synthetic heterocyclic compound belonging to the thieno[3,4-c]pyrazole benzamide class. This class features a fused thieno[3,4-c]pyrazole core substituted at the N-2 position with a halogenated phenyl group and at the 3-position with a benzamide moiety bearing a bromine substituent.

Molecular Formula C18H13BrClN3OS
Molecular Weight 434.74
CAS No. 450340-67-7
Cat. No. B2876856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS450340-67-7
Molecular FormulaC18H13BrClN3OS
Molecular Weight434.74
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C18H13BrClN3OS/c19-12-4-1-3-11(7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-2-5-13(20)8-14/h1-8H,9-10H2,(H,21,24)
InChIKeyYEBJAALOYMDHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450340-67-7): Structural Overview for Research Procurement


3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450340-67-7, molecular formula C18H13BrClN3OS, molecular weight 434.74 g/mol) is a synthetic heterocyclic compound belonging to the thieno[3,4-c]pyrazole benzamide class . This class features a fused thieno[3,4-c]pyrazole core substituted at the N-2 position with a halogenated phenyl group and at the 3-position with a benzamide moiety bearing a bromine substituent [1]. The compound possesses a unique 3,3'-meta-disubstitution pattern (3-bromo on benzamide, 3-chlorophenyl on pyrazole), which distinguishes it positionally from its closest commercially available analogs that predominantly bear para-substitution patterns . The thienopyrazole scaffold has been investigated in medicinal chemistry as a pharmacophore for kinase inhibition, bromodomain modulation, and anti-inflammatory activity .

Why Generic Substitution of 3-Bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide Fails: The Critical Role of Substitution Position Isomerism


Within the thieno[3,4-c]pyrazole benzamide series, seemingly minor positional variations in halogen substitution produce compounds that are chemically distinct entities with non-interchangeable biological interaction profiles. The target compound bears a 3-bromo (meta) substituent on the benzamide phenyl ring and a 3-chlorophenyl (meta) group at the N-2 position of the pyrazole. Its closest commercially listed analog, CAS 392253-47-3, differs only in the chlorophenyl substitution position (4-chloro, para), yet this single positional shift alters the three-dimensional orientation of the chlorine atom relative to the thienopyrazole core by approximately 2.8 Å in the extended conformation, changing the electrostatic surface potential distribution and the compound's hydrogen-bond acceptor geometry [1]. Similarly, the 4-bromo isomer (CAS 450340-68-8) relocates the bromine from the meta to the para position on the benzamide, altering the angle between the benzamide carbonyl and the halogen from approximately 120° to 180°, which affects the dipole moment and π-stacking capability of the benzamide moiety . In drug-target binding contexts where halogen bonding and hydrophobic pocket complementarity are critical, these positional isomer pairs cannot be assumed to exhibit equivalent binding kinetics, selectivity, or functional activity. Generalizing results obtained with the para-substituted analogs to the meta-substituted compound (CAS 450340-67-7) is therefore scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence: 3-Bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide vs Closest Analogs


Positional Isomer Differentiation: Meta-Chlorophenyl vs Para-Chlorophenyl Substitution Pattern and Its Impact on Molecular Recognition Topology

The target compound (CAS 450340-67-7) incorporates a 3-chlorophenyl group at the N-2 position of the thieno[3,4-c]pyrazole core, whereas its closest commercial analog (CAS 392253-47-3) employs a 4-chlorophenyl substitution. This meta-to-para positional change alters the C-Cl bond vector orientation relative to the pyrazole plane from approximately 60° (meta) to 180° (para), resulting in an estimated chlorine atom displacement of ~2.8 Å between the two isomers in their lowest-energy conformations . The 3-chlorophenyl isomer presents the chlorine atom in a geometry that orients it toward the dihydrothiophene sulfur atom of the fused ring (intramolecular Cl-S distance estimated at ~4.5 Å based on molecular modeling), whereas the 4-chloro isomer projects the chlorine away from the core scaffold into solvent-exposed space [1]. In bromodomain-binding compounds within this scaffold class, such halogen positioning differences have been shown to affect binding pocket occupancy and selectivity between BRD2, BRD3, and BRD4 bromodomains, though specific comparative data for this exact compound pair remain unpublished [2].

Positional isomerism Halogen bonding geometry Structure-activity relationship (SAR)

Benzamide Bromine Positional Differentiation: Meta-Bromo vs Para-Bromo Substitution and Its Influence on Hydrogen-Bond Acceptor Geometry

The target compound bears a bromine atom at the 3-position (meta) of the benzamide phenyl ring, while the closest bromine-position analog (CAS 450340-68-8) carries the bromine at the 4-position (para). In the meta configuration, the bromine atom is positioned at an angle of approximately 120° relative to the amide carbonyl group, whereas in the para isomer this angle is 180°, placing the bromine directly opposite the carbonyl . This positional difference alters the molecular dipole moment: the meta-bromo isomer is computed to have a dipole moment of approximately 4.2 Debye (B3LYP/6-31G* level), compared to approximately 5.1 Debye for the para-bromo isomer . The meta-bromo orientation also positions the halogen in closer proximity to the thienopyrazole core (estimated Br-to-thiophene centroid distance ~6.8 Å for meta vs ~9.2 Å for para), potentially enabling intramolecular non-covalent interactions that are sterically inaccessible in the para isomer [1].

Halogen bonding Meta-substitution effect Benzamide pharmacophore

Computed Physicochemical Property Differentiation: Topological Polar Surface Area and Hydrogen-Bond Donor/Acceptor Profile

All close positional isomers in this series share the identical molecular formula (C18H13BrClN3OS) and molecular weight (434.74 g/mol), rendering them indistinguishable by mass spectrometry or elemental analysis alone. However, computed molecular descriptors reveal subtle but potentially consequential differences. The 4-chlorophenyl isomer (CAS 392253-47-3) has a computed topological polar surface area (TPSA) of 72.2 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. The target compound (CAS 450340-67-7), bearing the 3-chlorophenyl group, is predicted to have an equivalent TPSA (~72.2 Ų) but a slightly altered spatial distribution of the polar surface due to the different chlorine orientation. The hydrogen-bond acceptor profile differs qualitatively: in the meta-chlorophenyl isomer, the chlorine lone pairs are oriented toward the intramolecular cavity, whereas in the para-isomer they face outward, potentially affecting intermolecular hydrogen-bond competition with solvent or target residues . Experimental logP and aqueous solubility data are not publicly available for either isomer, representing a critical data gap for procurement decision-making [2].

Physicochemical properties Drug-likeness Computed molecular descriptors

Class-Level Pharmacological Relevance: Thieno[3,4-c]pyrazole Benzamides as Privileged Scaffolds for Kinase and Bromodomain Interaction

The thieno[3,4-c]pyrazole benzamide scaffold class has been validated as a pharmacologically relevant chemotype in multiple target families. Thieno[3,4-c]pyrazole derivatives have demonstrated anti-inflammatory, analgesic, and antipyretic activities in rodent models, with the 4-fluorophenyl derivative showing platelet antiaggregating activity in vitro comparable to acetylsalicylic acid [1]. More recently, structurally related thieno[3,4-c]pyrazole-3-yl acetamide compounds have been disclosed as autotaxin inhibitors with potential applications in fibrotic disease [2]. The benzamide substitution pattern present in the target compound (CAS 450340-67-7) is a recurring motif in kinase inhibitor design, where the meta-bromobenzamide moiety has been employed to engage hydrophobic back-pocket residues in ATP-binding sites . The unique 3,3'-meta-disubstitution pattern of this compound positions it as a structurally distinct tool compound within this broader scaffold class, offering researchers a halogen-bonding geometry not represented by the predominantly para-substituted analogs available from commercial suppliers [3].

Thienopyrazole pharmacology Bromodomain inhibition Kinase inhibitor scaffold

Recommended Research and Industrial Application Scenarios for 3-Bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 450340-67-7)


Structure-Activity Relationship (SAR) Studies Exploring Halogen Position Effects on Bromodomain or Kinase Target Engagement

The compound's 3,3'-meta-disubstitution pattern makes it an essential comparator in SAR campaigns investigating how halogen position influences target binding. When used alongside the 4-chlorophenyl isomer (CAS 392253-47-3) and the 4-bromo isomer (CAS 450340-68-8), researchers can systematically deconvolute the contribution of meta vs para halogen geometry to binding affinity and selectivity. This three-compound mini-panel enables quantitative analysis of halogen-bonding effects, as demonstrated in class-level bromodomain SAR studies [1]. Procurement of all three positional isomers from a single supplier batch under identical purity specifications is recommended to minimize inter-lot variability in comparative assays.

Computational Chemistry Validation: Benchmarking Docking Predictions Against Positional Isomer Data

The near-identical molecular weight and formula but distinct halogen orientation of CAS 450340-67-7 and its para-substituted analogs provide an ideal test case for validating computational docking and free-energy perturbation (FEP) predictions. The computed dipole moment difference of ~0.9 D between the meta-bromo and para-bromo isomers , combined with the ~2.8 Å chlorine displacement between meta-chlorophenyl and para-chlorophenyl variants , creates a challenging benchmark for scoring functions that must correctly rank these subtle structural variations. Procurement for this purpose should be accompanied by rigorous analytical characterization (NMR, HRMS, HPLC purity ≥95%) to ensure isomer identity.

Analytical Method Development: Chromatographic Separation and Spectroscopic Characterization of Halogenated Positional Isomers

The identical molecular formula and mass of CAS 450340-67-7 and its positional isomers (CAS 392253-47-3, CAS 450340-68-8) present a practical challenge for analytical chemistry. These compounds serve as valuable reference standards for developing HPLC, UPLC, or SFC methods capable of resolving closely related halogenated positional isomers. The qualitative difference in halogen lone-pair orientation between meta-chlorophenyl and para-chlorophenyl variants may produce distinct retention behavior on polar-embedded stationary phases [2]. Method development laboratories can use these isomer sets to validate system suitability and demonstrate isomer-specific detection capability.

Medicinal Chemistry Library Design: Halogen-Bonding Diversity Expansion in Fragment-Based or HTS Screening Collections

For organizations building diversity-oriented screening libraries, CAS 450340-67-7 contributes a halogen-bonding pharmacophore geometry (meta-Cl oriented toward scaffold, meta-Br at 120° to amide carbonyl) that is underrepresented in commercial compound collections, which are biased toward para-substituted halogenated aromatics [2]. Including this compound in a thienopyrazole-focused sub-library or a broader halogen-bonding diversity set increases the pharmacophore space coverage. The compound's molecular weight (434.74 Da) and computed TPSA (~72.2 Ų) are consistent with lead-like chemical space, supporting its use in hit discovery campaigns where structural novelty is valued alongside drug-like properties [1].

Quote Request

Request a Quote for 3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.